molecular formula C20H20FN3O3 B2708989 N'-[(4-fluorophenyl)methyl]-N-[2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl]ethanediamide CAS No. 2034256-38-5

N'-[(4-fluorophenyl)methyl]-N-[2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl]ethanediamide

Cat. No.: B2708989
CAS No.: 2034256-38-5
M. Wt: 369.396
InChI Key: GCMOILRDVRHIAO-UHFFFAOYSA-N
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Description

N'-[(4-fluorophenyl)methyl]-N-[2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl]ethanediamide is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of fluorobenzyl, hydroxyethyl, and indole moieties, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-[(4-fluorophenyl)methyl]-N-[2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl]ethanediamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via nucleophilic substitution reactions, where a fluorobenzyl halide reacts with a suitable nucleophile.

    Coupling with Oxalamide: The final step involves coupling the fluorobenzyl and indole moieties with oxalamide under appropriate conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N'-[(4-fluorophenyl)methyl]-N-[2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to modify the oxalamide moiety or other functional groups.

    Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group may yield ketones, while substitution reactions can introduce various functional groups onto the fluorobenzyl moiety.

Scientific Research Applications

N'-[(4-fluorophenyl)methyl]-N-[2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl]ethanediamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in biochemical assays and studies.

    Medicine: Potential therapeutic applications include its use as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N'-[(4-fluorophenyl)methyl]-N-[2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl]ethanediamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • N1-(4-chlorobenzyl)-N2-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide
  • N1-(4-methylbenzyl)-N2-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide
  • N1-(4-bromobenzyl)-N2-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide

Uniqueness

N'-[(4-fluorophenyl)methyl]-N-[2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl]ethanediamide is unique due to the presence of the fluorobenzyl group, which can enhance its binding affinity and specificity for certain molecular targets. The fluorine atom can also influence the compound’s pharmacokinetic properties, such as its metabolic stability and bioavailability.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-N'-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O3/c1-24-9-8-14-10-15(4-7-17(14)24)18(25)12-23-20(27)19(26)22-11-13-2-5-16(21)6-3-13/h2-10,18,25H,11-12H2,1H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCMOILRDVRHIAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)C(CNC(=O)C(=O)NCC3=CC=C(C=C3)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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